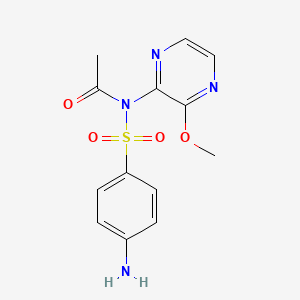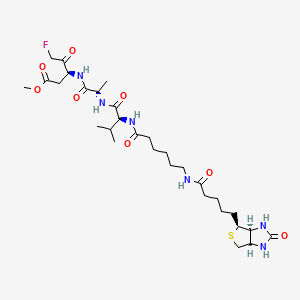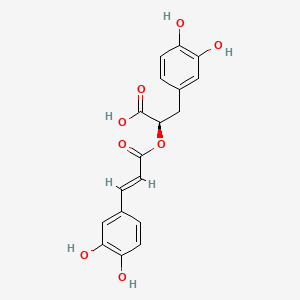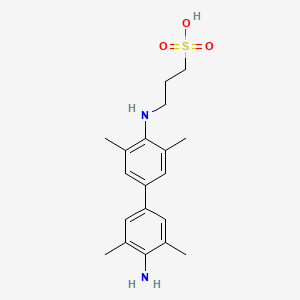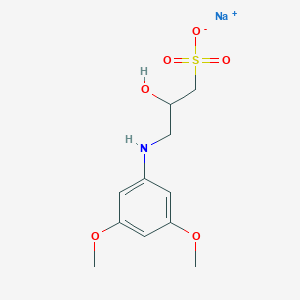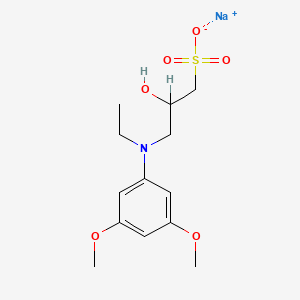
Inhibidor de Adenosina Kinasa
Descripción general
Descripción
Adenosine Kinase Inhibitors are a class of compounds that inhibit the enzyme adenosine kinase (AdK). AdK is an enzyme that catalyzes the transfer of gamma-phosphate from Adenosine triphosphate (ATP) to adenosine (Ado), leading to the formation of Adenosine monophosphate (AMP). This process plays a crucial role in controlling the cellular concentration of Ado and also in the maintenance of methylation reactions .
Synthesis Analysis
The synthesis of Adenosine Kinase Inhibitors involves complex biochemical reactions. A screening study of in-house adenines led to the identification of four 9-ethyladenine derivatives showing activity at the CK1δ enzyme .
Molecular Structure Analysis
Adenosine Kinase Inhibitors are known to bind in closed and open conformations. Nucleoside inhibitors resemble the adenosine (substrate) molecule in shape. The utility of using simple shape descriptors was extrapolated in a novel way for the extraction of newer scaffolds from the database .
Chemical Reactions Analysis
Adenosine kinase plays a key role in adenosine metabolism. The enzymes responsible for lowering adenosine concentration are adenosine kinase (ADK) and adenosine deaminase (ADA), which catalyze the phosphorylation and deamination of adenosine to produce AMP and inosine, respectively .
Physical And Chemical Properties Analysis
Adenosine Kinase Inhibitors are cell-permeable, non-nucleoside pyridopyrimidine compounds. They act as potent, adenosine-competitive, and reversible ADK inhibitors .
Aplicaciones Científicas De Investigación
- Aplicación: Los inhibidores de la adenosina kinasa (AKI) mejoran la señalización de adenosina en el sistema nervioso central (SNC), lo que podría beneficiar afecciones como la epilepsia. Estudios sugieren que la inhibición de la adenosina kinasa reduce la frecuencia de las convulsiones en modelos animales y tejido cerebral humano .
- Mecanismo Potencial: La inhibición de la adenosina kinasa mejora la vasodilatación mediada por adenosina y protege el corazón del daño isquémico .
- Aplicación: Los AKI podrían servir como nuevos analgésicos. Al aumentar los niveles locales de adenosina, activan los receptores A1 inhibitorios en los nervios sensoriales, suprimiendo el dolor en condiciones específicas .
Trastornos Neurológicos
Protección Cardiovascular
Potencial Analgésico
Estas aplicaciones destacan el diverso potencial terapéutico de los inhibidores de la adenosina kinasa. Los investigadores continúan explorando su eficacia y seguridad en varios contextos de enfermedades, enfatizando la necesidad de más investigaciones y ensayos clínicos . Si desea obtener información más detallada sobre cualquier área específica, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
Adenosine kinase inhibitors primarily target the enzyme adenosine kinase (AdK). AdK is an enzyme that catalyzes the transfer of gamma-phosphate from Adenosine triphosphate (ATP) to adenosine (Ado), leading to the formation of Adenosine monophosphate (AMP) . AdK plays a crucial role in controlling the cellular concentration of Ado and in the maintenance of methylation reactions . Adenosine can bind to four different G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3) that either stimulate (mediated by A2A and A2B adenosine receptors) or inhibit (mediated by A1 and A3 adenosine receptors) adenylate cyclase activity and cAMP production in the cell .
Mode of Action
Adenosine kinase inhibitors work by inhibiting the activity of AdK, thereby increasing the concentration of adenosine in the cell . This increase in adenosine concentration allows for more adenosine to bind to its receptors. The A1 and A3 receptors preferentially interact with members of the Gi/o family of G proteins, lowering the intracellular levels of cyclic adenosine monophosphate (cAMP), whereas the A2A and A2B receptors interact with members of the Gs family of G proteins, elevating intracellular cAMP .
Biochemical Pathways
The inhibition of AdK affects several biochemical pathways. By increasing the concentration of adenosine, it impacts the purinergic signaling pathway . This pathway is involved in a wide range of biological functions in virtually every system, organ, and tissue of the body .
Pharmacokinetics
The pharmacokinetics of adenosine kinase inhibitors can vary depending on the specific compound. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these inhibitors are designed to optimize their ability to inhibit AdK and increase adenosine concentrations .
Result of Action
The result of adenosine kinase inhibition is an increase in the concentration of adenosine in the body. This can have several effects at the molecular and cellular level. For example, activation of A1 ARs reduces neuronal excitability and can have sedative, analgesic, and anticonvulsant effects . In addition, the increased adenosine can result in the buildup of S-adenosylhomocysteine (SAH), which is a potent inhibitor of all transmethylation reactions .
Action Environment
The action of adenosine kinase inhibitors can be influenced by various environmental factors. For instance, the presence of inflammation can lead to the release of ATP from damaged cells, which is then metabolized to extracellular adenosine . This can enhance the effects of adenosine kinase inhibitors. Additionally, specific oncogenic pathways can induce the adenosinergic axis, a broadly immunosuppressive pathway that regulates both innate and adaptive immune responses .
Direcciones Futuras
There is a significant interest in the development of small-molecule kinase inhibitors for the treatment of diverse types of cancer. Despite enormous progress, several important gaps exist in our knowledge regarding ADK, particularly concerning the cellular functions of the two isoforms and how their relative amounts in different tissues are regulated .
Análisis Bioquímico
Biochemical Properties
Adenosine kinase inhibitor plays a significant role in biochemical reactions by regulating the concentration of adenosine. Adenosine kinase, the enzyme targeted by adenosine kinase inhibitor, catalyzes the transfer of a phosphate group from adenosine triphosphate to adenosine, forming adenosine monophosphate . This reaction is crucial for maintaining the balance of adenosine in cells. Adenosine kinase inhibitor interacts with adenosine kinase by binding to its active site, thereby preventing the phosphorylation of adenosine. This inhibition leads to an increase in the levels of adenosine, which can then interact with adenosine receptors to exert various physiological effects .
Cellular Effects
Adenosine kinase inhibitor has profound effects on various types of cells and cellular processes. By increasing the levels of adenosine, adenosine kinase inhibitor can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in vascular cells, inhibition of adenosine kinase leads to increased expression of genes involved in angiogenesis and inflammation . In neuronal cells, adenosine kinase inhibitor can modulate neurotransmission and protect against excitotoxicity by enhancing the inhibitory effects of adenosine on neuronal activity . Additionally, adenosine kinase inhibitor has been shown to reduce the proliferation of smooth muscle cells and promote the formation of endothelial cells .
Molecular Mechanism
The molecular mechanism of action of adenosine kinase inhibitor involves its binding to the active site of adenosine kinase, thereby preventing the enzyme from phosphorylating adenosine . This inhibition results in an accumulation of adenosine, which can then activate adenosine receptors on the cell surface. Activation of these receptors leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, reduction in cyclic adenosine monophosphate levels, and modulation of protein kinase activity . These molecular events ultimately result in the physiological effects observed with adenosine kinase inhibitor treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine kinase inhibitor can change over time. Studies have shown that the inhibition of adenosine kinase can lead to long-term changes in gene expression and cellular function . For example, in models of epilepsy, transient use of adenosine kinase inhibitor during the early stages of epileptogenesis can reduce the development of seizures and prevent maladaptive changes in the brain . Additionally, the stability and degradation of adenosine kinase inhibitor can influence its long-term effects, with some inhibitors showing sustained activity over extended periods .
Dosage Effects in Animal Models
The effects of adenosine kinase inhibitor can vary with different dosages in animal models. At low doses, adenosine kinase inhibitor can effectively increase adenosine levels and exert therapeutic effects without significant side effects . At higher doses, adenosine kinase inhibitor can cause adverse effects such as hypotension and bradycardia due to excessive activation of adenosine receptors . Studies have also shown that there is a threshold dose above which the beneficial effects of adenosine kinase inhibitor are maximized, and further increases in dosage do not lead to additional therapeutic benefits .
Metabolic Pathways
Adenosine kinase inhibitor is involved in several metabolic pathways, primarily through its effects on adenosine metabolism. By inhibiting adenosine kinase, adenosine kinase inhibitor increases the levels of adenosine, which can then be metabolized by other enzymes such as adenosine deaminase . This shift in adenosine metabolism can affect various cellular processes, including energy production, signal transduction, and gene expression . Additionally, adenosine kinase inhibitor can influence the levels of other metabolites in the purine metabolism pathway, further modulating cellular function .
Transport and Distribution
The transport and distribution of adenosine kinase inhibitor within cells and tissues are mediated by various transporters and binding proteins. Adenosine kinase inhibitor can enter cells through nucleoside transporters and accumulate in specific cellular compartments . Once inside the cell, adenosine kinase inhibitor can interact with adenosine kinase and other proteins involved in adenosine metabolism . The distribution of adenosine kinase inhibitor within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of adenosine kinase inhibitor can affect its activity and function. Adenosine kinase is primarily localized in the cytoplasm, where it interacts with adenosine and other metabolites . By inhibiting adenosine kinase in the cytoplasm, adenosine kinase inhibitor can modulate the levels of adenosine and its downstream effects . Additionally, adenosine kinase inhibitor can be targeted to specific subcellular compartments through post-translational modifications or interactions with other proteins, further influencing its activity and function .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Adenosine Kinase Inhibitor can be achieved through a multi-step process involving the modification of various starting materials.", "Starting Materials": [ "2-Amino-6-chloropurine", "Ethyl 4,4,4-trifluoroacetoacetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methyl iodide", "Triethylamine", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: The starting material 2-Amino-6-chloropurine is reacted with ethyl 4,4,4-trifluoroacetoacetate in the presence of sodium hydroxide to obtain 2-Amino-6-(1-ethoxycarbonyl-4,4,4-trifluorobutane-1,3-dion-3-yl)purine.", "Step 2: The above product is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate to obtain 2-Amino-6-(1-ethoxycarbonyl-4,4,4-trifluorobutane-1,3-dion-3-yl)-N-hydroxyhexanamide.", "Step 3: The above product is then reacted with methyl iodide in the presence of triethylamine to obtain 2-Amino-6-(1-ethoxycarbonyl-4,4,4-trifluorobutane-1,3-dion-3-yl)-N-methoxyhexanamide.", "Step 4: The above product is then hydrolyzed with sodium hydroxide in methanol to obtain Adenosine Kinase Inhibitor.", "Step 5: The final product is purified using column chromatography with ethyl acetate and water as the eluent." ] } | |
Número CAS |
214697-26-4 |
Fórmula molecular |
C22H19BrN6O |
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H19BrN6O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29/h1-5,10-13H,6-9H2,(H2,24,26,27,28) |
Clave InChI |
RQCXKDWOCUJWQZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl |
SMILES canónico |
C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N |
Sinónimos |
4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido(2,3-d)pyrimidine ABT 702 ABT-702 ABT702 pyrido(2,3-d)pyrimidin-4-amine, 5-(3-bromophenyl)-7-(6-(4-morpholinyl)-3-pyridinyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



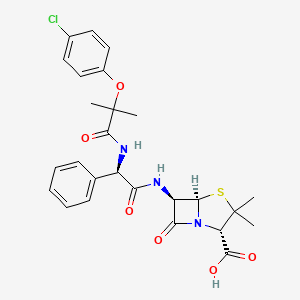
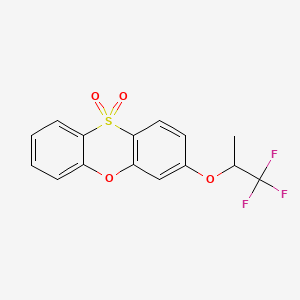
![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
